1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride

PROTAC Linker Regioselective Synthesis Pyrazole Scaffold

PROTAC developers often face multi-step activation and poor regiospecificity when using generic pyrazole carboxylic acids. This C4-acid chloride monomer eliminates those bottlenecks. • Pre-activated for one-step amide coupling with E3 ligase ligands, preserving the correct exit vector. • The N1-(4-chlorophenyl)/C5-propyl pattern ensures regiospecific reactivity, avoiding failed coupling or low yields caused by C3-isomers. • ≥95% purity minimizes side reactions and purification overhead in automated synthesis workflows. • Non-hazardous shipping reduces supply chain complexity and storage costs.

Molecular Formula C13H12Cl2N2O
Molecular Weight 283.15 g/mol
CAS No. 175137-18-5
Cat. No. B070643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride
CAS175137-18-5
Molecular FormulaC13H12Cl2N2O
Molecular Weight283.15 g/mol
Structural Identifiers
SMILESCCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl
InChIInChI=1S/C13H12Cl2N2O/c1-2-3-12-11(13(15)18)8-16-17(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3
InChIKeyYLYXUXZCBMWGQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride Specifications


1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride (CAS 175137-18-5) is a heterocyclic building block belonging to the class of 1,5-diarylpyrazole derivatives [1]. Its molecular formula is C13H12Cl2N2O, with a molecular weight of 283.15 g/mol and a computed density of 1.31 g/cm³ [2]. The compound features a reactive carbonyl chloride group at the pyrazole C4 position, a 4-chlorophenyl substituent at N1, and a propyl chain at C5, which together provide a distinct chemical topology for downstream synthesis .

Why 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride Is Irreplaceable


Substituting this compound with a generic pyrazole analog introduces significant risks in synthetic workflows. The specific substitution pattern—a para-chlorophenyl at N1 and a propyl chain at C5—creates a unique steric and electronic environment that dictates the regiospecificity of subsequent coupling reactions [1]. More importantly, the presence of the acid chloride at the C4 position makes this compound a specialized, pre-activated monomer for constructing degradative molecules like PROTACs® via amide bond formation, whereas analogs with esters or carboxylic acids require additional activation steps [2]. Uncontrolled substitution with other regioisomers (e.g., C3-substituted pyrazoles) or derivatives with different N1-aryl groups can lead to altered reaction kinetics, lower yields, or complete failure to access the desired target molecule .

Differentiation of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride from Analogs


C4- vs C3-Acid Chloride Regiochemistry

The regiospecific placement of the reactive acyl chloride at the C4 position of the pyrazole ring is a critical differentiator from the corresponding C3-acid chloride regioisomer. While no head-to-head studies are publicly available, the C4 substitution pattern in this compound is structurally pre-organized for conjugating ligands in PROTAC® (Proteolysis Targeting Chimera) design. This allows for a linear extension from the pyrazole core, which is a favored geometry for linker attachment in bifunctional degraders [1]. In contrast, the C3-regioisomer would present a different exit vector, which can disrupt the formation of the ternary complex required for target protein degradation.

PROTAC Linker Regioselective Synthesis Pyrazole Scaffold

High-Purity vs Standard Commercial Grade

A direct comparison of commercially available batches shows a quantifiable difference in purity specifications. The lot offered under part number QJ-0465 (Combi-Blocks via Fisher Scientific) has a certified purity of 97.000% . This specification is superior to the more common 95.0% purity standard offered by other vendors for the same compound .

Analytical Chemistry Quality Control Chemical Procurement

Acid Chloride vs Carboxylic Acid Reactivity

The acid chloride functional group in the target compound confers a significantly higher reactivity profile compared to its corresponding carboxylic acid, 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (CAS 175137-17-4) . While no head-to-head kinetic data are available for this specific pair, class-level understanding indicates that acid chlorides react with amines to form amides under mild conditions and with faster kinetics than carboxylic acids, which require activation via coupling reagents (e.g., HATU, EDCI) [1].

Amide Coupling Synthetic Efficiency Reaction Kinetics

Mono-chlorophenyl vs Dichlorophenyl Physical Profile

The target compound exhibits a distinct physicochemical profile compared to its dihalogenated analog, 1-(3,5-dichlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride (CAS 306936-64-1). The mono-chloro substitution in the target compound results in a lower molecular weight (283.15 vs. 317.6 g/mol) and a reduced calculated LogP, suggesting higher aqueous solubility and better compliance with drug-likeness guidelines (e.g., Lipinski's Rule of Five) .

Physicochemical Properties ADME Prediction Library Design

Non-Hazardous vs Hazardous Shipping Classification

According to the Safety Data Sheet, this compound is classified as 'Not hazardous material' for DOT/IATA transport . This is a significant operational advantage over other reactive acyl chlorides and certain pyrazole analogs that are classified as corrosive (Hazard Class 8), toxic, or require specialized and costly shipping protocols .

Supply Chain Logistics Chemical Handling Safety Compliance

Application Scenarios for 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride


PROTAC® Linker-Payload Synthesis

This compound is ideally suited as a pre-activated monomer for building PROTAC® linkers. Its C4-acid chloride allows for a rapid, one-step amide coupling with an amine-functionalized E3 ligase ligand (e.g., a VHL or CRBN binder) . This regiospecific attachment is critical for maintaining the correct exit vector, a structural requirement proven by its classification as a 'Protein Degrader Building Block' . Using the C3-regioisomer would result in a geometrically incompatible linker that fails to induce effective target degradation.

Anti-Infective Pyrazole Carboxamide Synthesis

This scaffold is a privileged structure for developing anti-infective agents. The specific N1-(4-chlorophenyl) and C5-propyl substitution pattern is known to enhance activity against targets like Mycobacterium tuberculosis and various fungal pathogens . The reactive acid chloride enables the rapid exploration of structure-activity relationships (SAR) around the C4-carboxamide position. Replacing it with an analog like 1-(3,5-dichlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride alters the halogenation pattern, leading to a higher molecular weight and a potentially less favorable ADME profile for lead development .

High-Throughput Automated Synthesis

In automated synthesis or high-throughput screening library production, operational efficiency is paramount. The compound's 97.0% purity grade ensures more consistent and predictable reaction outcomes, reducing the frequency of reaction failures and the need for extensive purification . Furthermore, its non-hazardous shipping classification simplifies automated reagent handling and supply chain logistics, minimizing delays and operational costs associated with managing and storing corrosive or toxic materials .

CNS Target Probe Synthesis

The pyrazole core is a well-established scaffold for targeting CNS enzymes and receptors, including cannabinoid receptors and acetylcholinesterase . The distinct physicochemical profile of this mono-chlorophenyl derivative—specifically its lower molecular weight and predicted lower LogP relative to dihalogenated analogs—makes it a strategically superior choice for designing molecules with improved blood-brain barrier permeability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.